molecular formula ¹³C₅H₆DNaO₃ B1141287 α-Keto Isovaleric Acid-13C5,d Sodium Salt CAS No. 420095-74-5

α-Keto Isovaleric Acid-13C5,d Sodium Salt

Cat. No. B1141287
M. Wt: 144.07
InChI Key:
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Description

α-Keto isovaleric acid is a significant α-keto acid with applications across pharmaceuticals, food additives, and chemical synthesis. It is derived from the catabolism of branched-chain amino acids, such as leucine, and plays a pivotal role in metabolic pathways. Due to its importance, understanding its synthesis, molecular structure, chemical reactions, and properties is crucial for its application in various fields excluding drug use and dosage information.

Synthesis Analysis

The synthesis of α-keto acids, including α-keto isovaleric acid, typically involves enzymatic conversion processes or chemical synthesis. Enzymatic methods utilize amino acid deaminases to catalyze the oxidative deamination of amino acids, producing the corresponding α-keto acids and ammonia. Chemical synthesis routes are diverse, including the green synthesis approach that emphasizes environmental sustainability. Notably, the synthesis of labeled compounds like α-Keto Isovaleric Acid-13C5,d Sodium Salt can involve specific isotopic labeling techniques to incorporate 13C isotopes, enhancing their utility in metabolic studies and imaging applications (Brahms et al., 2023).

Molecular Structure Analysis

The molecular structure of α-keto isovaleric acid and its derivatives, including isotopically labeled variants, is characterized by the presence of a keto group and an isovaleric acid backbone. Advanced analytical techniques, such as NMR spectroscopy, have been utilized to investigate the tautomeric forms and structural dynamics of α-keto acids (Jian-quan Zhu et al., 2009).

Chemical Reactions and Properties

α-Keto isovaleric acid participates in various chemical reactions, including decarboxylation and transamination, reflecting its metabolic significance. Its reactivity can be influenced by its molecular structure, where the keto group plays a critical role in its chemical behavior. The compound's chemical properties are essential for its applications in synthesis and metabolic engineering.

Physical Properties Analysis

The physical properties of α-keto isovaleric acid, such as solubility, melting point, and boiling point, are influenced by its molecular structure. These properties are crucial for its handling and application in different industrial and research contexts.

Chemical Properties Analysis

The chemical properties of α-keto isovaleric acid, including its reactivity with other compounds and stability under various conditions, are fundamental to its utility in chemical synthesis and biological processes. Research has shown that α-keto acids can form stable inclusion compounds with cyclodextrins, improving their chemical stability and mitigating unpleasant odors (Toshiya Tanabe et al., 1994).

Scientific Research Applications

Role in Metabolic Pathways

α-Keto isovaleric acid, especially when tagged with isotopes like 13C and deuterium (d), is a significant compound in studying and understanding metabolic pathways. It is an intermediate in the metabolism of amino acids, particularly leucine, and plays a crucial role in the Krebs cycle, providing insights into energy metabolism and anaplerotic reactions. Research utilizing isotopically labeled α-keto isovaleric acid has contributed to our understanding of amino acid metabolism, offering potential clinical applications in diagnosing metabolic disorders and enhancing metabolic engineering strategies for the production of value-added compounds in microorganisms (Bhatia & Yang, 2017).

Diagnostic Applications

The use of stable isotopes, including compounds like α-keto isovaleric acid-13C5,d sodium salt, has expanded in clinical diagnostics. These compounds are employed in breath tests, metabolic flux analysis, and the study of nutrient absorption and metabolism. Their stability and non-radioactive nature make them safe for patient use, facilitating the diagnosis of diseases such as Helicobacter pylori infections, liver function abnormalities, and malabsorption syndromes. The application of these isotopically labeled compounds in clinical research aids in the development of novel diagnostic approaches and therapeutic interventions (Halliday & Rennie, 1982).

Research on Metabolic Diseases

Stable isotopes, including α-keto isovaleric acid-13C5,d sodium salt, are instrumental in researching metabolic diseases. By tracing the metabolic pathways of amino acids and their derivatives, scientists can explore the underlying mechanisms of diseases such as diabetes, obesity, and inborn errors of metabolism. This research is crucial for developing targeted therapies and understanding the impact of nutrition and metabolism on health and disease progression (Salehi et al., 2019).

Environmental and Biotechnological Applications

The environmental impact of compounds like α-keto isovaleric acid-13C5,d sodium salt extends to biotechnological applications, particularly in the production of bio-based chemicals and fuels. Isotopically labeled intermediates are used to elucidate the metabolic pathways in microbial systems, enhancing the efficiency of bioprocesses. This research supports the development of sustainable technologies for producing biofuels, bioplastics, and other bioproducts, contributing to a circular economy and reducing dependence on fossil fuels (Bhatia & Yang, 2017).

Safety And Hazards

The safety and hazards associated with α-Keto Isovaleric Acid-13C5,d Sodium Salt are not explicitly mentioned in the search results. It’s always recommended to handle all chemicals with appropriate safety measures.


Future Directions

The future directions of α-Keto Isovaleric Acid-13C5,d Sodium Salt are not explicitly mentioned in the search results. However, given its use in scientific research, particularly in proteomics research and metabolic pathway studies3, it’s likely that this compound will continue to be a valuable tool in these fields.


Please note that this information is based on the available search results and may not be comprehensive. For more detailed information, please refer to specific scientific literature or material safety data sheets provided by the manufacturer.


properties

IUPAC Name

sodium;3-(113C)methyl-2-oxo(1,2,3,4-13C4)butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O3.Na/c1-3(2)4(6)5(7)8;/h3H,1-2H3,(H,7,8);/q;+1/p-1/i1+1,2+1,3+1,4+1,5+1;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIQBZDCJCRFGKA-JFGXUQBHSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)C(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13CH3][13CH]([13CH3])[13C](=O)[13C](=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7NaO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.061 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Keto-3-methylbutyric acid-13C5 sodium salt

CAS RN

1173018-24-0
Record name 1173018-24-0
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